molecular formula C11H11FN2O3 B1307676 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one CAS No. 439097-58-2

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

Cat. No. B1307676
CAS RN: 439097-58-2
M. Wt: 238.21 g/mol
InChI Key: BMXFDVAJYBTGRC-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a chemical compound with the empirical formula C11H11FN2O3 . It has a molecular weight of 238.22 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is O=C(CC1)CCN1C2=C(F)C=C(N+=O)C=C2 . The InChI key is BMXFDVAJYBTGRC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a solid compound . Its empirical formula is C11H11FN2O3 and it has a molecular weight of 238.22 .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . The nitro group in the 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one could potentially be reduced to an amine group, which is a common functional group in many anticancer drugs.

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . The fluoro group in the compound could potentially enhance its antiviral activity.

Antimalarial Applications

Piperidine derivatives are used as antimalarial agents . The nitro group in the compound could potentially be involved in redox reactions, which are important in the life cycle of the malaria parasite.

Antimicrobial and Antifungal Applications

Piperidine derivatives are used as antimicrobial and antifungal agents . The presence of the nitro group in the compound could potentially enhance its antimicrobial and antifungal activity.

Antihypertensive Applications

Piperidine derivatives are used as antihypertensive agents . The presence of the fluoro group in the compound could potentially enhance its antihypertensive activity.

Anti-inflammatory Applications

Piperidine derivatives are used as anti-inflammatory agents . The presence of the nitro group in the compound could potentially enhance its anti-inflammatory activity.

Antipsychotic Applications

Piperidine derivatives are used as antipsychotic agents . The presence of the fluoro group in the compound could potentially enhance its antipsychotic activity.

Future Directions

The future directions for research on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are not clear at this time. As with any chemical compound, its potential applications would depend on further studies into its properties and interactions. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXFDVAJYBTGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396090
Record name 1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

CAS RN

439097-58-2
Record name 1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 4-piperidone monohydrate hydrochloride (258.7 g, 1.68 mol) and diisopropylethylamine (590 ml, 3.39 mol) in acetonitrile (2.5 liter) is added 3,4-difluoronitrobenzene (186.3 ml, 1.68 mol). The mixture is heated to 80° C. and stirred overnight. The solvent is cooled to ambient temperature and removed under reduced pressure. The residue is partitioned between ethyl acetate and 10% aqueous HCl (1.20 liter each). The layers are shaken, and the organic layer is separated and washed with 10% HCl and saline (800 ml each). The organic layer is dried over MgSO4 and filtered. As the solvent is removed under reduced pressure a solid begins to precipitate out (˜¼ volume). The resulting slurry is cooled to 0–5° C. and filtered to afford 333.7 g of the title compound, 1H NMR (400 MHz, CDCl3) δ 2.65 (m, 4H), 3.65 (m, 4H), 6.98 (m, 1H), 7.26 (s, 1H), 8.00 (m, 1H).
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258.7 g
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590 mL
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186.3 mL
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2.5 L
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-piperidinone (9.7 g, 63 mmol) and dry potassium carbonate (21.6 g, 157 mmol) in DMF (30 ml) was added 3,4-difluoro nitrobenzene (10 g, 63 mmol) and reaction mixture was heated to 90° C. for 3 h. The reaction mixture was poured into ice-water arid extracted with ethyl acetate (100 ml×2). Combined organic layer was washed with water followed by brine and dried over sodium sulfate. Evaporation of volatiles and purification of the resulting residue by silica gel column chromatography (ethyl acetate/pet. ether, 1:4) yielded the title compound (7 g, 50%).
Quantity
9.7 g
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21.6 g
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30 mL
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10 g
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reactant
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ice water
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0 (± 1) mol
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Yield
50%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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